Sibutramine-d7 Hydrochloride
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Overview
Description
Sibutramine-d7 Hydrochloride: is a deuterated form of sibutramine hydrochloride, which is an appetite suppressant used in the treatment of obesity. The deuterated version is often used in scientific research to study the pharmacokinetics and metabolism of sibutramine due to its stable isotope labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sibutramine-d7 Hydrochloride involves the incorporation of deuterium atoms into the sibutramine molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The key steps typically involve:
N-Methylation: The methylation of the nitrogen atom.
Deuteration: The replacement of hydrogen atoms with deuterium.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of deuterated reagents and solvents is optimized to minimize costs while maintaining the integrity of the deuterated compound.
Chemical Reactions Analysis
Types of Reactions: Sibutramine-d7 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound back to its parent amine form.
Substitution: Halogenation and other substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like chlorine or bromine can be used under controlled conditions.
Major Products:
Oxidation Products: N-oxide derivatives.
Reduction Products: Parent amine form.
Substitution Products: Halogenated derivatives.
Scientific Research Applications
Sibutramine-d7 Hydrochloride is widely used in scientific research for various applications:
Pharmacokinetics and Metabolism Studies: The deuterated form allows for precise tracking of the compound in biological systems using mass spectrometry.
Drug Interaction Studies: It helps in understanding the interactions of sibutramine with other drugs.
Toxicology Studies: Used to study the toxicological profile of sibutramine and its metabolites.
Analytical Chemistry: Employed as an internal standard in quantitative analysis.
Mechanism of Action
Sibutramine-d7 Hydrochloride exerts its effects by inhibiting the reuptake of norepinephrine, serotonin, and dopamine at the neuronal synapse . This leads to increased levels of these neurotransmitters in the synaptic cleft, enhancing satiety and reducing appetite. The primary molecular targets are the norepinephrine and serotonin transporters, which are inhibited by the compound .
Comparison with Similar Compounds
Phentermine: Another appetite suppressant that acts as a central nervous system stimulant.
Topiramate: Used for weight loss and as an anticonvulsant.
Diethylpropion: An appetite suppressant with a similar mechanism of action.
Uniqueness of Sibutramine-d7 Hydrochloride:
Deuterium Labeling: The incorporation of deuterium atoms makes it unique for research purposes, allowing for detailed pharmacokinetic and metabolic studies.
Mechanism of Action: Unlike some other appetite suppressants, sibutramine inhibits the reuptake of multiple neurotransmitters, providing a broader spectrum of action.
Properties
CAS No. |
1217175-13-7 |
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Molecular Formula |
C17H27Cl2N |
Molecular Weight |
323.353 |
IUPAC Name |
1-[1-(4-chlorophenyl)cyclobutyl]-3,4,4,4-tetradeuterio-N,N-dimethyl-3-(trideuteriomethyl)butan-1-amine;hydrochloride |
InChI |
InChI=1S/C17H26ClN.ClH/c1-13(2)12-16(19(3)4)17(10-5-11-17)14-6-8-15(18)9-7-14;/h6-9,13,16H,5,10-12H2,1-4H3;1H/i1D3,2D3,13D; |
InChI Key |
UWAOJIWUVCMBAZ-WUTYWHIBSA-N |
SMILES |
CC(C)CC(C1(CCC1)C2=CC=C(C=C2)Cl)N(C)C.Cl |
Synonyms |
1-(4-Chlorophenyl)-N,N-dimethyl-α-(2-methylpropyl)-d7-cyclobutanemethanamine Hydrochloride; BTS 54524-d7; Reductil-d7; Vazy-d7 |
Origin of Product |
United States |
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